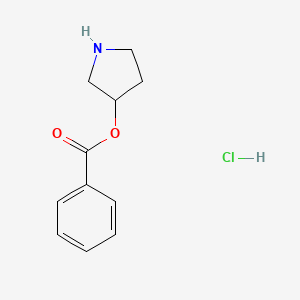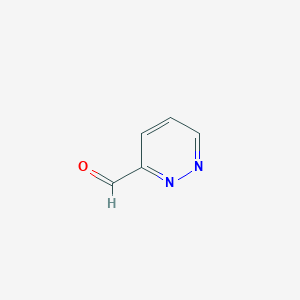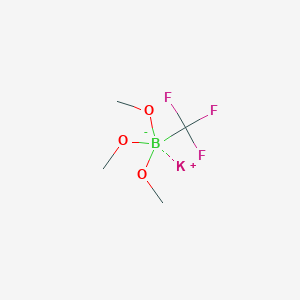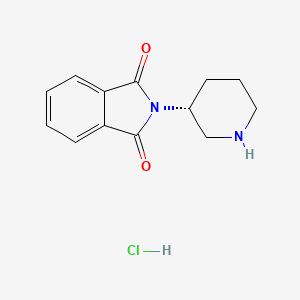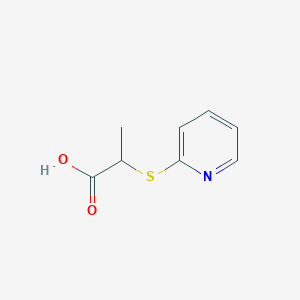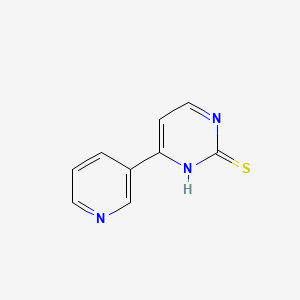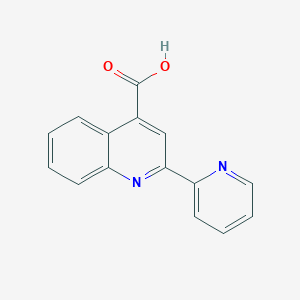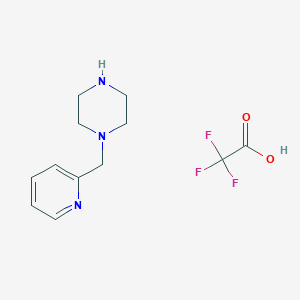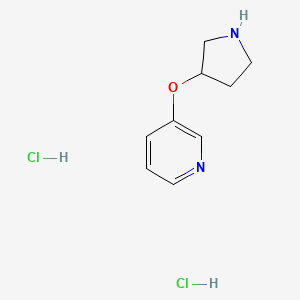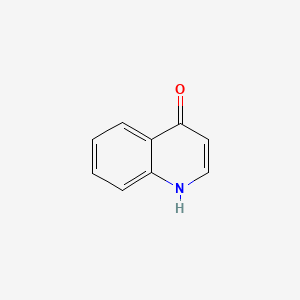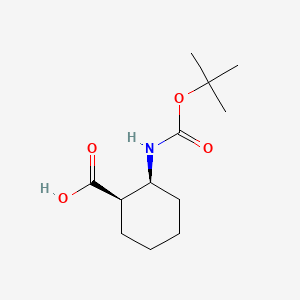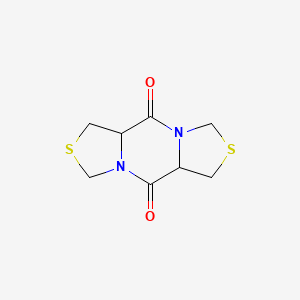
Pidotimod Impurity B
説明
Pidotimod Impurity B is a byproduct formed during the synthesis of Pidotimod, an immunostimulant drug used primarily to treat recurrent and acute respiratory tract infections. Pidotimod itself is a synthetic dipeptide with immunomodulatory properties, enhancing both innate and adaptive immune responses .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Pidotimod Impurity B involves the reaction of L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid. The synthesis typically includes the following steps:
Condensation Reaction: L-thioproline ethyl ester hydrochloride reacts with L-pyroglutamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Hydrolysis: The resulting product undergoes hydrolysis to yield Pidotimod and its impurities, including this compound.
Industrial Production Methods: Industrial production of Pidotimod and its impurities often involves high-pressure liquid chromatography (HPLC) to analyze and separate the impurities. The process is designed to ensure high purity and yield, with a focus on minimizing environmental impact through green synthesis methods .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, dichloromethane, dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Chemistry: Used as a reference standard in analytical chemistry to study the impurity profile of Pidotimod.
Biology: Investigated for its potential effects on immune cell modulation and cytokine release.
Medicine: Studied for its role in enhancing immune responses and its potential therapeutic applications in respiratory diseases.
Industry: Utilized in the pharmaceutical industry for quality control and assurance during the production of Pidotimod
作用機序
Pidotimod Impurity B is believed to exert its effects through mechanisms similar to Pidotimod. It may induce dendritic cell maturation, upregulate the expression of HLA-DR and co-stimulatory molecules, and stimulate the release of pro-inflammatory cytokines. These actions enhance T-cell proliferation and differentiation towards a Th1 phenotype, promoting a robust immune response .
類似化合物との比較
Pidotimod: The parent compound, known for its immunostimulatory properties.
Thymomodulin: Another immunostimulant used to enhance immune responses.
Levamisole: An immunomodulatory drug with similar applications in treating immune-related conditions.
Uniqueness: Pidotimod Impurity B is unique in its specific formation during the synthesis of Pidotimod. Its presence and profile are crucial for understanding the purity and efficacy of the final pharmaceutical product. Unlike other immunostimulants, Pidotimod and its impurities have a distinct mechanism of action involving dendritic cell maturation and cytokine release .
特性
IUPAC Name |
5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S2/c11-7-5-1-13-3-9(5)8(12)6-2-14-4-10(6)7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKEOUUWVDDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N3CSCC3C(=O)N2CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




